Methyl 2-Octynoate-d5
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Overview
Description
Methyl 2-Octynoate-d5 is a deuterated labeled compound, specifically a deuterated form of Estragole (4-Allylanisole). Estragole is a relatively nontoxic volatile terpenoid ether, which is a major component of the essential oil of many plants . The deuterated form, this compound, is used primarily in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Octynoate-d5 involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of Methyl 2-Octynoate. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the precise placement of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Octynoate-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Methyl 2-Octynoate-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in quantitative analysis during the drug development process.
Biology: Studied for its effects on nerve excitability and its potential anti-toxoplasma activity.
Medicine: Investigated for its pharmacokinetic and metabolic profiles due to the presence of deuterium.
Industry: Utilized in the production of various deuterated compounds for research purposes
Mechanism of Action
The mechanism of action of Methyl 2-Octynoate-d5 involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can affect its pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated compounds . This can result in altered biological activity and efficacy.
Comparison with Similar Compounds
Methyl 2-Octynoate-d5 is unique due to the presence of deuterium atoms, which distinguish it from similar non-deuterated compounds. Some similar compounds include:
Methyl 2-Octynoate: The non-deuterated form of this compound.
Estragole: The parent compound from which this compound is derived.
Other deuterated compounds: Various other deuterated compounds used in scientific research
This compound stands out due to its specific applications in research and its unique properties conferred by the deuterium atoms.
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
159.24 g/mol |
IUPAC Name |
methyl 7,7,8,8,8-pentadeuteriooct-2-ynoate |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h3-6H2,1-2H3/i1D3,3D2 |
InChI Key |
FRLZQXRXIKQFNS-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCC#CC(=O)OC |
Canonical SMILES |
CCCCCC#CC(=O)OC |
Origin of Product |
United States |
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